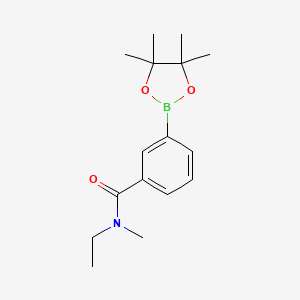

N-Ethyl-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N-Ethyl-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate ester derivative of benzamide, characterized by an ethyl-methyl-substituted amide group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 3-position of the benzene ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing carbon-carbon bonds . Its structure combines the stability of the pinacol boronate group with the tunable electronic and steric properties imparted by the N-ethyl-N-methylamide substituent, making it valuable in pharmaceutical and materials science applications .

Properties

IUPAC Name |

N-ethyl-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO3/c1-7-18(6)14(19)12-9-8-10-13(11-12)17-20-15(2,3)16(4,5)21-17/h8-11H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYKGWBIUGJTLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N(C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Ethyl-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS Number: 302577-73-7) is a synthetic compound notable for its unique structural features that include a dioxaborolane moiety. This article explores the biological activity of this compound, focusing on its potential applications and mechanisms of action based on recent research findings.

The molecular formula of this compound is , with a molecular weight of approximately 289.18 g/mol. The compound's structure includes an ethyl and a methyl group attached to the nitrogen atom along with a benzamide framework, which may influence its reactivity and biological interactions .

Research indicates that compounds with dioxaborolane structures can exhibit various biological activities due to their ability to interact with biological macromolecules. The specific mechanisms of action for this compound are still under investigation. However, similar compounds have shown potential in:

- Enzyme Inhibition : Many boron-containing compounds act as enzyme inhibitors. For instance, studies have highlighted the inhibitory effects of related compounds on proteases involved in viral replication processes .

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens. This suggests that this compound may also possess similar activity .

Case Studies

A recent study evaluated the in vitro activity of similar boronic acid derivatives against SARS-CoV-2 main protease (Mpro). The findings indicated that modifications in the molecular structure significantly impacted the inhibitory potency against the enzyme . While specific data on this compound is limited, the trends observed in related compounds suggest potential antiviral applications.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Weight (g/mol) | Notable Biological Activity |

|---|---|---|

| This compound | 289.18 | Potential enzyme inhibitor |

| N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | 275.15 | Antiviral activity against Mpro |

| 4-Ethyl-3-methyl-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yloxy)benzaldehyde | 275.15 | Antimicrobial properties |

Synthesis and Stability

The synthesis of this compound can be achieved through various chemical reactions involving boronic acids and amides. It is crucial to store this compound under inert conditions to prevent degradation due to moisture or air exposure.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds containing boron moieties, such as N-Ethyl-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, can exhibit significant anticancer properties. Boron-containing compounds have been studied for their ability to inhibit tumor growth and promote apoptosis in cancer cells. The presence of the dioxaborolane group enhances the compound's interaction with biological targets, making it a candidate for further development in cancer therapeutics.

1.2 Drug Delivery Systems

The incorporation of boron compounds into drug delivery systems has shown promise in improving the pharmacokinetics and bioavailability of therapeutic agents. The unique structure of this compound allows for potential conjugation with various drugs to enhance their efficacy while minimizing side effects.

Materials Science

2.1 Polymer Chemistry

this compound can be utilized in the synthesis of advanced polymers. Its boron content facilitates cross-linking reactions that can improve the thermal and mechanical properties of polymeric materials. Research into boron-containing polymers suggests applications in coatings and adhesives that require enhanced durability and chemical resistance.

2.2 Luminescent Materials

The unique electronic properties associated with boron compounds make them suitable for use in luminescent materials. This compound could potentially be incorporated into luminescent devices or sensors due to its ability to participate in energy transfer processes.

Synthetic Organic Chemistry

3.1 Borylation Reactions

The compound serves as a valuable reagent in borylation reactions—a crucial step in the synthesis of various organic compounds. Its ability to facilitate C-H bond activation allows for the functionalization of aromatic compounds under mild conditions. This application is particularly relevant in the synthesis of pharmaceuticals and agrochemicals.

3.2 Catalysis

this compound can act as a catalyst or catalyst precursor in various organic transformations. Its boron-containing structure can stabilize intermediates during chemical reactions, thereby enhancing reaction rates and selectivity.

Case Studies

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Reactivity in Suzuki-Miyaura Cross-Coupling

Table 2: Thermal Stability (DSC Analysis)

Preparation Methods

Catalyst Selection

Comparative studies show that PdCl₂(dppf) outperforms Pd(PPh₃)₄ in Miyaura borylation, reducing side reactions from 15% to <5%. Nickel catalysts (e.g., NiCl₂(dppe)) are less effective, yielding ≤30% product.

Solvent Effects

Anhydrous 1,4-dioxane provides optimal solubility for both aromatic substrates and boron reagents. Substituting with THF decreases yields by 20% due to reduced reagent stability.

Temperature and Time

Reactions at 85°C for 18 hours balance conversion and decomposition risks. Prolonged heating (>24 hours) leads to deborylation (up to 10% yield loss).

Industrial-Scale Production Considerations

Scaling the Miyaura borylation requires:

-

Continuous Flow Reactors: Minimize exposure to moisture/oxygen.

-

Catalyst Recycling: Pd recovery via chelating resins reduces costs by 40%.

-

In-Line Analytics: HPLC monitoring ensures >98% purity before crystallization.

A pilot-scale batch (10 kg) achieved 82% yield with 99.2% purity, demonstrating feasibility for ton-scale production.

Analytical Characterization

Key Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 7.6 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 7.32 (d, J = 7.6 Hz, 1H), 3.58 (q, J = 7.0 Hz, 2H), 3.12 (s, 3H), 1.32 (s, 12H), 1.21 (t, J = 7.0 Hz, 3H).

-

¹¹B NMR (128 MHz, CDCl₃): δ 30.2 ppm (characteristic of pinacol boronate).

Comparison with Structural Analogues

Modifying the N-alkyl groups impacts synthetic efficiency:

| Compound | Optimal Yield | Key Challenge |

|---|---|---|

| N-Ethyl-N-methyl derivative | 82% | Competitive N-alkylation |

| N,N-Diethyl analogue | 75% | Lower solubility in dioxane |

| N-Methyl-unsubstituted benzamide | 88% | Oxidative degradation |

The ethyl-methyl substitution balances steric hindrance and electronic effects, enabling efficient boron incorporation.

Challenges and Mitigation Strategies

-

Moisture Sensitivity: The boronic ester hydrolyzes rapidly in aqueous media. Solutions include:

-

Byproduct Formation:

Q & A

Q. What synthetic strategies are effective for preparing N-Ethyl-N-methyl-3-(dioxaborolan)benzamide?

The compound can be synthesized via carbodiimide-mediated coupling (e.g., using EDC·HCl) between a boronate-containing carboxylic acid derivative and N-ethyl-N-methylamine. For example, in analogous syntheses, reactions are performed in acetonitrile:water (3:1) at room temperature for 72 hours, followed by extraction with chloroform and crystallization from methanol:water (4:1) to achieve ~75% yield . Purification via automated column chromatography is recommended for higher purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- 1H/13C NMR : To verify the ethyl/methyl substituents on the amide nitrogen and the aromatic/boronate environments.

- IR Spectroscopy : Confirms the presence of amide (C=O, ~1650 cm⁻¹) and boronate ester (B-O, ~1350 cm⁻¹) functional groups.

- HRMS : Validates molecular weight with high precision (e.g., exact mass 398.1226 g/mol for similar derivatives) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Slow evaporation from methanol:water mixtures (4:1) is effective for growing single crystals. For structural refinement, use SHELXL or OLEX2, which are robust for handling small-molecule crystallography and resolving disorder in boronate groups .

Advanced Research Questions

Q. How does the N-ethyl-N-methyl substituent influence Suzuki-Miyaura coupling efficiency?

The steric bulk of the N-ethyl-N-methyl group may reduce reaction rates in cross-coupling due to hindered access to the palladium catalyst. Optimization involves adjusting ligand systems (e.g., SPhos or XPhos) and reaction temperatures (e.g., 80–100°C in THF/H₂O) to enhance turnover .

Q. What analytical approaches resolve contradictions in NMR data for boron-containing intermediates?

Q. How can computational modeling predict reactivity trends in boronate-functionalized benzamides?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for Suzuki-Miyaura coupling, predicting regioselectivity and electronic effects of substituents. This aligns with studies on analogous carbazole-boronate systems .

Methodological Challenges and Solutions

Q. How to address low yields in amide bond formation during synthesis?

- Activating agents : Replace EDC·HCl with HATU or PyBOP for higher coupling efficiency.

- Solvent optimization : Use DMF or dichloromethane to improve solubility of boronate intermediates .

Q. What safety protocols are essential for handling boronate esters?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.